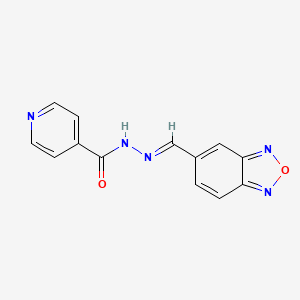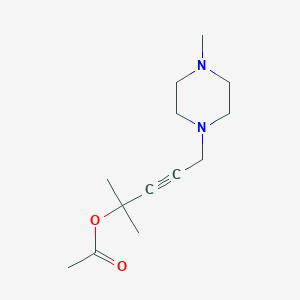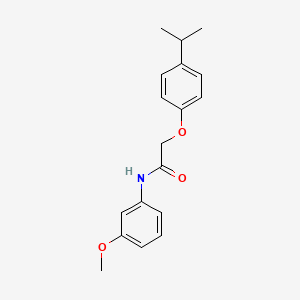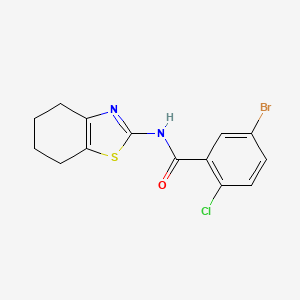![molecular formula C20H18N2O2 B5873157 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5873157.png)
3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MPBA, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound belongs to the class of benzamide derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves its binding to specific receptors in the body, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This binding results in the modulation of various biochemical pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been shown to modulate the levels of various neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments include its high purity level, unique chemical structure, and potential applications in various scientific fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, including:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in various scientific fields.
2. Development of new synthetic methods for this compound to improve its purity and yield.
3. Exploration of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
4. Investigation of the potential toxicity of this compound and its safety profile for use in humans.
5. Development of new derivatives of this compound with improved properties and potential applications.
In conclusion, this compound is a unique chemical compound that has shown promising results in various scientific fields. Its potential applications in the treatment of various diseases, including cancer and neurological disorders, make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity before it can be used in humans.
Métodos De Síntesis
The synthesis of 3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-(4-pyridinylmethyl)aniline with 3-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19-4-2-3-17(14-19)20(23)22-18-7-5-15(6-8-18)13-16-9-11-21-12-10-16/h2-12,14H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQTRYITAULHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5873091.png)

![N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5873096.png)
![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5873106.png)
![N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5873117.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide](/img/structure/B5873124.png)
![ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5873131.png)
![N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide](/img/structure/B5873138.png)
![N-benzyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5873143.png)
![3-amino-2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5873173.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5873177.png)

